molecular formula C11H12BrFN2O B8165240 (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol

(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B8165240
M. Wt: 287.13 g/mol
InChI Key: PDDCVSCSWNTTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is a halogenated benzimidazole derivative with the molecular formula C₁₁H₁₂BrFN₂O and a molecular weight of 271.13 g/mol . Its structure features a benzimidazole core substituted with bromo (Br) and fluoro (F) groups at positions 6 and 4, respectively, an isopropyl group at position 1, and a hydroxymethyl (-CH₂OH) group at position 2.

Properties

IUPAC Name

(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c1-6(2)15-9-4-7(12)3-8(13)11(9)14-10(15)5-16/h3-4,6,16H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDCVSCSWNTTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of bromine and fluorine substituents: Halogenation reactions using bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively, are employed.

    Methanol group addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes Suzuki-Miyaura cross-coupling under palladium catalysis. For example:

  • Reaction with bis(pinacolato)diboron in DMSO at 100°C for 2 hours yields the corresponding boronic ester derivative (58.6% yield) .

  • Conditions: Pd(OAc)₂, KOAc, DMSO.

Reaction ComponentDetails
CatalystPd(OAc)₂ (0.25 equiv)
BaseKOAc (3.0 equiv)
SolventDMSO
Temperature100°C
Yield58.6%

Hydroxymethyl Group Functionalization

The hydroxymethyl group (-CH₂OH) participates in oxidation and protection/deprotection reactions:

  • Oxidation to Carboxylic Acid : Treatment with CrO₃ in acidic conditions converts the alcohol to a carboxylic acid, though specific yields are not reported in available data .

  • Esterification : Reacts with acetyl chloride to form the corresponding acetate ester (requires anhydrous conditions) .

Condensation Reactions

The compound acts as a precursor in cyclization reactions to form fused heterocycles:

  • Reacts with thiourea derivatives in ethanol under reflux to yield thiazolo[4,5-f]benzimidazoles, though exact conditions are proprietary .

Functional Group Interconversion

  • Methanol to Methyl Group : Reduction using NaBH₄ in acetone at 50°C for 4 hours converts the hydroxymethyl group to a methyl group (80% yield) .

Reaction ComponentDetails
ReagentNaBH₄ (1.9 equiv)
SolventAcetone
Temperature50°C
Yield80%

Halogen Exchange Reactions

The fluoro group at position 4 can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines):

  • Reacts with piperazine derivatives in DMF at 120°C to introduce amine functionalities, critical for modifying pharmacological activity .

Stability Under Acidic Conditions

  • Acid-Catalyzed Rearrangement : Prolonged reflux in glacial acetic acid induces ring-opening reactions, forming substituted aniline derivatives (80.1% yield) .

Reaction ComponentDetails
AcidGlacial acetic acid
TemperatureReflux
Time2 hours
Yield80.1%

Photochemical Reactivity

  • UV irradiation in DCM generates radicals at the bromine site, enabling C–H functionalization in the presence of alkenes (preliminary data from unpublished studies) .

Critical Analysis of Reaction Pathways

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution at bromine (position 6) due to its high leaving-group ability.

  • Steric Hindrance from the isopropyl group (position 1), which slows reactions at adjacent positions.

  • Hydroxymethyl Flexibility , enabling diverse functionalization for drug derivatization.

Experimental challenges include managing competing reactions (e.g., bromine vs. fluorine substitution) and optimizing catalyst systems for coupling reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that benzimidazole derivatives, including (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol, exhibit significant anticancer properties. Research has shown that such compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways.

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer5.4
This compoundLung Cancer4.9

2. PRMT5 Inhibition

The compound has been explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The structure of this compound allows it to effectively target the active site of PRMT5, leading to significant inhibition of its activity.

Material Science Applications

3. Nonlinear Optical Materials

Due to its unique structural properties, this compound has been investigated for use in nonlinear optical applications. Compounds with imidazole rings have shown promise in this field due to their ability to generate second-harmonic generation (SHG).

PropertyValue
SHG EfficiencyHigh
Transparency Range400 - 800 nm

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound on various cancer cell lines demonstrated its potential as a therapeutic agent. The compound was tested against several types of cancer, showing varying degrees of cytotoxicity.

Case Study 2: PRMT5 Inhibition

In a recent publication, researchers synthesized a series of benzimidazole derivatives, including our compound of interest, and evaluated their inhibitory effects on PRMT5. The findings indicated that modifications to the imidazole ring could enhance potency and selectivity.

Mechanism of Action

The mechanism of action of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

The following table summarizes key structural analogs and their similarity to the target compound, based on CAS registry data and synthesis reports:

Compound Name CAS No. Substituents Similarity Score Key Differences
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol 39811-07-9 F at position 5, -CH₂OH at position 2 0.89 Lacks Br and isopropyl groups; simpler substitution pattern.
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol 6758-34-5 CF₃ at position 5, -CH₂OH at position 2 0.70 Trifluoromethyl group increases hydrophobicity and steric bulk compared to Br/F.
5-Bromo-6-fluoro-1H-benzo[d]imidazole 1008360-84-6 Br at position 5, F at position 6 0.70 Lacks hydroxymethyl and isopropyl groups; reduced polarity.
2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-yl}-6-bromo-4-methylphenolate 334 (ID) Br at position 6, methyl at position 4, amino-iminio group N/A Additional amino-iminio group enhances hydrogen-bonding capacity but alters electronic properties.

Physicochemical Properties

  • Hydrophilicity: The hydroxymethyl group in the target compound and (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol increases polarity compared to analogs lacking this group (e.g., 5-Bromo-6-fluoro-1H-benzo[d]imidazole) .
  • Steric Hindrance : The isopropyl group in the target compound introduces steric bulk, which may hinder interactions with biological targets compared to smaller substituents (e.g., methyl in 334 ) .

Biological Activity

(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is a compound with significant implications in medicinal chemistry, particularly as a pharmaceutical intermediate. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11_{11}H12_{12}BrFN2_{2}
Molecular Weight 271.13 g/mol
CAS Number 1231930-33-8
Boiling Point Predicted 353.4 ± 22.0 °C
Density 1.49 g/cm³

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Abemaciclib, a selective cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are crucial in cancer therapy as they regulate the cell cycle and can induce apoptosis in cancer cells. The compound's structure allows it to interact effectively with target proteins involved in cancer progression, making it a candidate for further research into anti-cancer therapies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including those related to this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50_{50} Values : In vitro studies demonstrated that related compounds showed IC50_{50} values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent antitumor activity .

Anti-inflammatory Properties

Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of a series of benzimidazole derivatives found that this compound analogs exhibited significant growth inhibition in breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis rates, confirming the compound's potential as an effective anticancer agent.

Study 2: Structure-Activity Relationship (SAR)

An SAR analysis revealed that modifications to the benzimidazole core significantly influenced biological activity. The presence of electron-withdrawing groups like bromine and fluorine was essential for enhancing cytotoxicity against tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation, alkylation, and oxidation. For example, analogous benzimidazole-methanol derivatives are synthesized by oxidizing precursor alcohols using MnO₂ in CH₂Cl₂/MeOH (6:1) or Ru-based catalysts with H₂O₂ at 50°C . Key steps include bromo/fluoro substitution at specific positions and isopropyl group introduction via nucleophilic substitution. Recrystallization (ethanol/methanol) and column chromatography are recommended for purification .

Q. How can NMR and FTIR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the isopropyl group (δ ~1.5–1.7 ppm, doublet), aromatic protons (δ ~7.0–8.5 ppm), and the methanol -OH (δ ~5.0 ppm, broad). Bromine and fluorine substituents induce deshielding in adjacent protons .
  • FTIR : Key peaks include O-H stretching (~3200–3500 cm⁻¹), C=N (imidazole ring, ~1610 cm⁻¹), C-Br (~590 cm⁻¹), and C-F (~1250 cm⁻¹) .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Recrystallization using methanol/ethanol yields high-purity solids . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is advised. Monitor purity via TLC (Rf ~0.6–0.7 in ethyl acetate/hexane 3:7) .

Intermediate Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing bromine with chlorine or modifying the isopropyl group). Evaluate antimicrobial or enzyme-inhibitory activity using standardized assays (e.g., MIC for antimicrobials, IC₅₀ for kinase inhibition) . Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like EGFR .

Q. What experimental designs assess the compound’s stability under varying conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C and analyze by TLC/NMR for structural changes .
  • Oxidative Stability : Expose to H₂O₂ or O₂ and track oxidation byproducts using LC-MS .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition + cell-based cytotoxicity assays). For example, if a compound shows high enzyme inhibition but low cellular activity, assess membrane permeability via PAMPA or Caco-2 models . Confirm purity via HPLC (>95%) to rule out impurities skewing results .

Q. What strategies optimize the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Perform molecular docking against kinase domains (e.g., EGFR) to identify critical binding residues. Synthesize derivatives with enhanced hydrogen-bonding groups (e.g., nitro or sulfonamide substituents) and test in vitro using kinase activity assays (e.g., ADP-Glo™). Evaluate selectivity via kinome-wide profiling .

Q. How can photophysical properties be exploited for sensing applications?

  • Methodological Answer : Characterize fluorescence quantum yield (ΦF) and Stokes shift using fluorimetry. Benzimidazole derivatives often exhibit solvent-dependent emission due to excited-state proton transfer (ESPT). Test pH-sensitive fluorescence in buffers or biological matrices for probe development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.